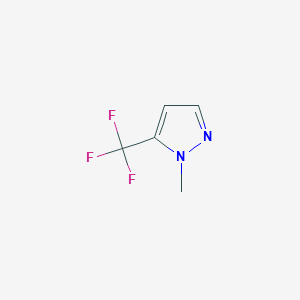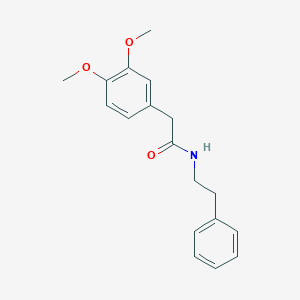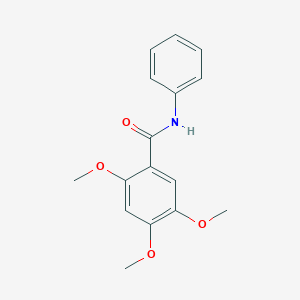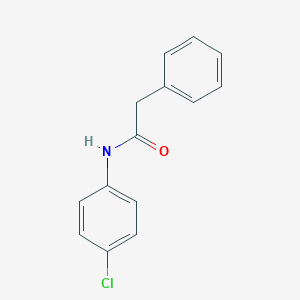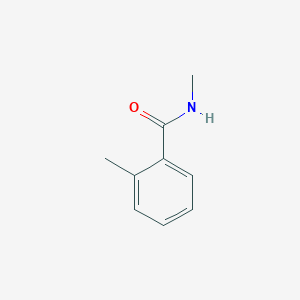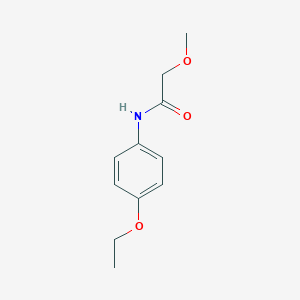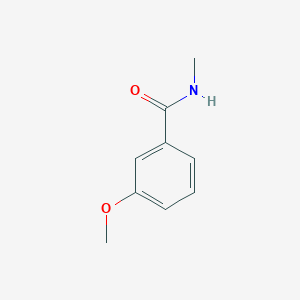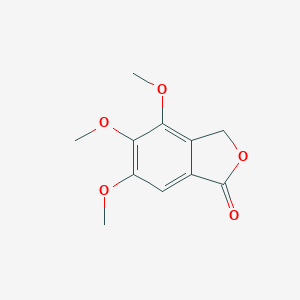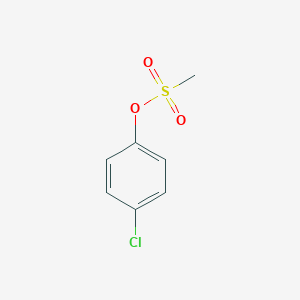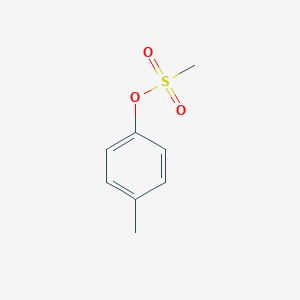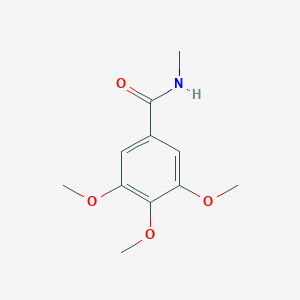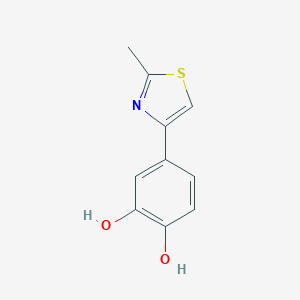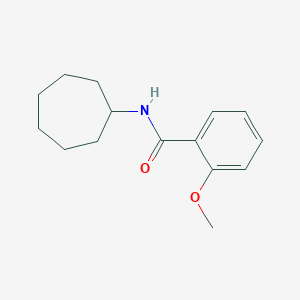![molecular formula C16H22O B184553 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 4488-58-8](/img/structure/B184553.png)
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol
描述
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol, also known as TMB-2, is a synthetic compound that has been the subject of scientific research in recent years. It is a bicyclic phenol derivative that has demonstrated potential as an anti-inflammatory agent, as well as an antioxidant and neuroprotective agent. In
作用机制
The mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol may also modulate the activity of certain enzymes involved in the production of reactive oxygen species.
生化和生理效应
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the protection of neurons from damage caused by oxidative stress and inflammation. Additionally, 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is its potential as a therapeutic agent for the treatment of inflammation and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a synthetic compound that may not accurately reflect the complexity of biological systems. Additionally, the synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex process that requires specialized equipment and expertise.
未来方向
There are a number of future directions for research on 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol. One area of interest is the potential use of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol as a therapeutic agent for the treatment of inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol and its potential as an antioxidant and neuroprotective agent. Finally, research is needed to explore the potential limitations of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol and to develop alternative compounds with similar properties.
合成方法
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenol with cyclohexene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol. The synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex process that requires specialized equipment and expertise.
科学研究应用
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been the subject of scientific research due to its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation.
属性
IUPAC Name |
4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h4-7,12,14,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPYRGZUMHGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937999 | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
CAS RN |
4488-58-8, 17152-81-7 | |
| Record name | exo-p-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC184792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



